molecular formula C17H17N3O2S B2823023 5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-84-5

5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No. B2823023
M. Wt: 327.4
InChI Key: LGKNEKMNAFGUSK-WOJGMQOQSA-N
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Description

The compound “5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical of interest in the pharmaceutical industry . It is available for purchase as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its name. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group at the 6-position and a [(2,2-dimethylpropanoyl)oxy]imino methyl group at the 5-position .

Scientific Research Applications

Anti-inflammatory and Immunoregulatory Activities

Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit anti-inflammatory and immunoregulatory properties. For instance, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have been prepared and evaluated for anti-inflammatory activity using an adjuvant arthritic rat assay. These compounds demonstrated significantly higher potencies in stimulating cell-mediated immunity, suggesting a potential for treating inflammatory conditions (Lantos et al., 1984); (Bender et al., 1985).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of imidazo[2,1-b][1,3]thiazole derivatives. One such study synthesized new thiazolidine and imidazolidine derivatives showing varying degrees of antimicrobial effect against different bacterial and fungal strains, indicating the versatility of these compounds in combating infections (Elaasar & Saied, 2008).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of imidazo[2,1-b][1,3]thiazole compounds provides foundational knowledge for developing pharmacologically active molecules. For example, a mild palladium-catalyzed direct arylation of azoles, including imidazo[2,1-b]thiazoles, offers a convenient method for producing compounds with potential bioactivity (Bellina, Lessi, & Manzini, 2013). Another study focused on electrophilic substitution reactions of imidazo[2,1-b]thiazoles, further contributing to the understanding of their chemical properties (O'daly et al., 1991).

Safety And Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician . This indicates that the compound may pose certain hazards and should be handled with care.

Future Directions

The future directions for this compound are not specified in the search results. Given its use in pharmaceutical testing , it is likely that future research will continue to explore its potential applications in medicine.

properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-17(2,3)15(21)22-18-11-13-14(12-7-5-4-6-8-12)19-16-20(13)9-10-23-16/h4-11H,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNEKMNAFGUSK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

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